methyl 1-((3-acetylphenyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate
Beschreibung
Methyl 1-((3-acetylphenyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate is a synthetic compound featuring a 3,4-dihydroisoquinoline core. Key structural elements include:
- Methyl carboxylate group: A hydrolytically labile ester moiety that may serve as a prodrug strategy or modulate solubility.
- 3-Acetylphenyl carbamoyl side chain: The acetyl group on the phenyl ring could affect hydrogen-bonding capacity and lipophilicity.
Eigenschaften
IUPAC Name |
methyl 1-[(3-acetylphenyl)carbamoyl]-7-fluoro-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19FN2O4/c1-12(24)14-4-3-5-16(10-14)22-19(25)18-17-11-15(21)7-6-13(17)8-9-23(18)20(26)27-2/h3-7,10-11,18H,8-9H2,1-2H3,(H,22,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZWGTKYSUFFMGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=O)C2C3=C(CCN2C(=O)OC)C=CC(=C3)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
Methyl 1-((3-acetylphenyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate is a compound that has garnered interest in pharmaceutical research due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Chemical Formula : CHFNO
- Molecular Weight : 348.35 g/mol
The presence of a fluorine atom and the isoquinoline framework contributes to its unique biological properties.
Research indicates that compounds similar to methyl 1-((3-acetylphenyl)carbamoyl)-7-fluoro-3,4-dihydroisoquinoline-2(1H)-carboxylate may act as D1 receptor positive allosteric modulators . These receptors are implicated in various neurological functions including motor control, reward mechanisms, and cognitive processes .
Key Mechanisms Include:
- Dopaminergic Modulation : Enhances dopamine receptor activity, potentially beneficial in treating disorders like Parkinson's disease.
- Neuroprotective Effects : May exhibit protective effects on neuronal cells, reducing oxidative stress and apoptosis.
Pharmacological Studies
A series of in vitro and in vivo studies have been conducted to evaluate the biological activity of this compound:
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
-
Case Study 1: Neuroprotection
- Objective : To assess neuroprotective effects in a rodent model of Alzheimer's disease.
- Results : Treatment with the compound resulted in reduced amyloid plaque formation and improved cognitive function.
- : Suggests potential for use in Alzheimer’s therapy.
-
Case Study 2: Anticancer Activity
- Objective : Evaluate cytotoxic effects on human breast cancer cells.
- Results : The compound exhibited dose-dependent cytotoxicity with an IC50 value indicating significant efficacy.
- : Promising candidate for further development as an anticancer agent.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Analysis
Key Observations
Electron Effects: The 7-fluoro group in the target compound contrasts with 6,7-dimethoxy substituents in analogs like 6d. The 3-acetylphenyl carbamoyl group introduces a ketone, which could engage in hydrogen bonding or participate in metabolic oxidation, unlike the simpler phenyl or hydroxyphenyl groups in analogs .
Ester Group Variations :
- The methyl carboxylate in the target compound is less bulky than the tert-butyl ester in the analog from , suggesting faster hydrolysis and lower plasma stability .
- Ethyl esters (e.g., 6d ) balance lipophilicity and hydrolysis rates, often serving as intermediates in prodrug design .
Carbamoyl vs. Carboxamide :
- The carbamoyl linkage in the target compound differs from carboxamide groups (e.g., 6f ). Carbamoyls are less polar but may exhibit different metabolic pathways, such as resistance to amidase cleavage .
Safety and Handling: Analogs like the tert-butyl 7-fluoro derivative () are classified under GHS for acute toxicity and skin irritation, highlighting the need for careful handling of fluoro-substituted isoquinolines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
